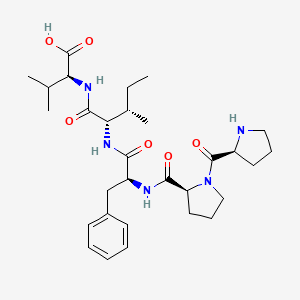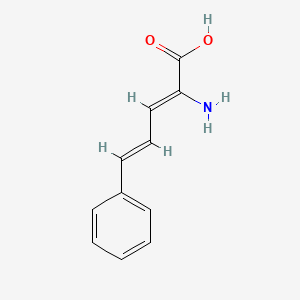
N~5~,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine is a chemical compound with the molecular formula C12H12N2 It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and contains two amine groups at the 5 and 6 positions, which are further substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine typically involves the reaction of acenaphthylene with methylamine under specific conditions. The process may include the following steps:
Nitration: Acenaphthylene is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amine groups are methylated using methyl iodide or dimethyl sulfate to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~5~,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
N~5~,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N5,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N~5~,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine
- N~5~-ethyl-N~5~,N~6~,N~6~-trimethyl-1,2-dihydroacenaphthylene-5,6-diamine
- 1,2-dihydroacenaphthylene-5,6-diamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups enhances its lipophilicity and may influence its reactivity and interactions with biological molecules.
Properties
CAS No. |
79687-96-0 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
5-N,5-N,6-N-trimethyl-1,2-dihydroacenaphthylene-5,6-diamine |
InChI |
InChI=1S/C15H18N2/c1-16-12-8-6-10-4-5-11-7-9-13(17(2)3)15(12)14(10)11/h6-9,16H,4-5H2,1-3H3 |
InChI Key |
MJZMKHVVSNNPEE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=CC=C3C2=C(CC3)C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




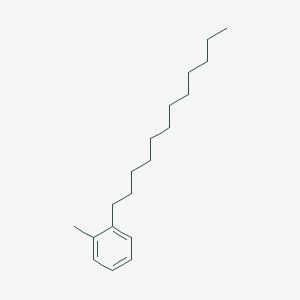

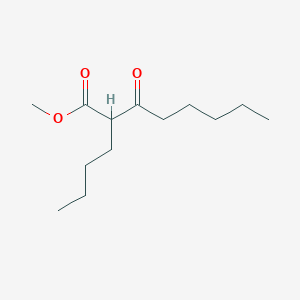
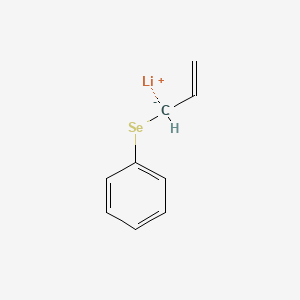
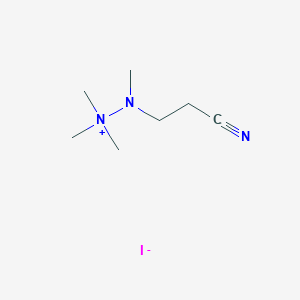
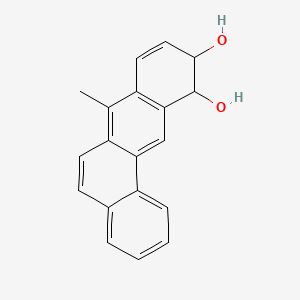
methanone](/img/structure/B14440711.png)

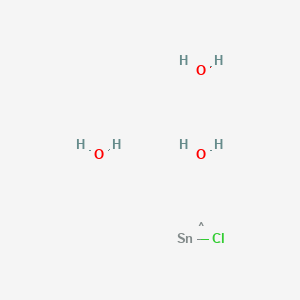
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
